molecular formula C7H14O3 B2690292 (2R)-2-(1,3-Dioxan-2-yl)propan-1-ol CAS No. 2248186-66-3

(2R)-2-(1,3-Dioxan-2-yl)propan-1-ol

Cat. No. B2690292
CAS RN: 2248186-66-3
M. Wt: 146.186
InChI Key: COWADQXDAMPEIB-ZCFIWIBFSA-N
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Description

(2R)-2-(1,3-Dioxan-2-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ((2R)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol is not well understood. However, it is believed to act as a chiral auxiliary in catalytic reactions, enhancing the enantioselectivity of the reaction.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of (this compound)-2-(1,3-Dioxan-2-yl)propan-1-ol. However, it has been reported to have low toxicity and is considered to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

((2R)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol has several advantages for use in laboratory experiments. It is a chiral compound, making it useful in enantioselective catalytic reactions. Additionally, it is easy to synthesize and has high enantioselectivity and purity. However, its limited solubility in water can be a limitation for some experiments.

Future Directions

There are several future directions for the research and application of ((2R)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol. It can be further investigated as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, it can be studied as a chiral ligand in other catalytic reactions. Further research can also be conducted to understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, (this compound)-2-(1,3-Dioxan-2-yl)propan-1-ol is a promising chiral compound with potential applications in various fields. Its easy synthesis, high enantioselectivity, and low toxicity make it a valuable tool for laboratory experiments. Further research is needed to fully explore its potential and expand its applications.

Synthesis Methods

((2R)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol can be synthesized through the reaction of 2,2-dimethoxypropane with sodium borohydride in the presence of a chiral catalyst. This method yields the desired compound with high enantioselectivity and purity.

Scientific Research Applications

((2R)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol has been used in various scientific research studies. It has been investigated as a potential chiral building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been studied as a chiral ligand in catalytic reactions, such as asymmetric hydrogenation and epoxidation.

properties

IUPAC Name

(2R)-2-(1,3-dioxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-6(5-8)7-9-3-2-4-10-7/h6-8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWADQXDAMPEIB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1OCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1OCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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